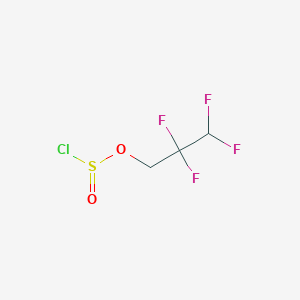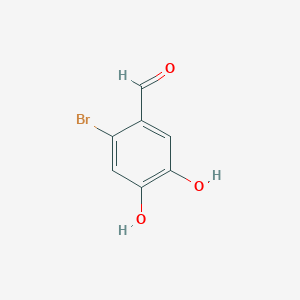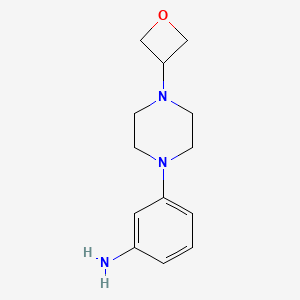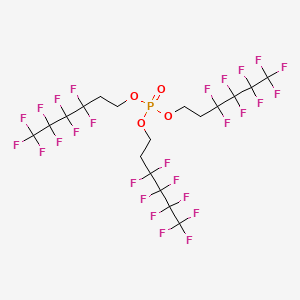
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate is a chemical compound known for its unique properties and applications. It belongs to the class of perfluoroalkyl substances, which are characterized by their strong carbon-fluorine bonds. These bonds impart remarkable stability and resistance to degradation, making the compound valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of Tris(1H,1H,2H,2H-perfluorohexyl) phosphate typically involves the reaction of perfluorohexyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. Industrial production methods may involve large-scale batch or continuous processes, with careful monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluoroalkyl phosphates.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is used in the production of high-performance materials, including coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Tris(1H,1H,2H,2H-perfluorohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. This stability allows it to persist in biological systems and exert its effects over extended periods. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes.
Comparison with Similar Compounds
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate can be compared with other perfluoroalkyl phosphates, such as:
Tris(1H,1H,2H,2H-perfluorooctyl) phosphate: Similar in structure but with a longer perfluoroalkyl chain, leading to different physical and chemical properties.
Tris(1H,1H,2H,2H-perfluorobutyl) phosphate: With a shorter perfluoroalkyl chain, this compound has different solubility and reactivity characteristics. The uniqueness of this compound lies in its specific chain length, which balances stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
1887067-55-1 |
|---|---|
Molecular Formula |
C18H12F27O4P |
Molecular Weight |
836.2 g/mol |
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) phosphate |
InChI |
InChI=1S/C18H12F27O4P/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-4-47-50(46,48-5-2-8(21,22)11(27,28)14(33,34)17(40,41)42)49-6-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-6H2 |
InChI Key |
KYIISKPQNCJEAU-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


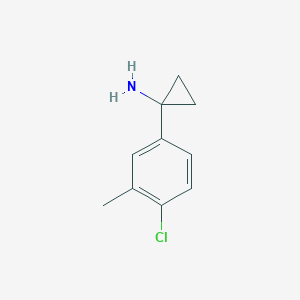
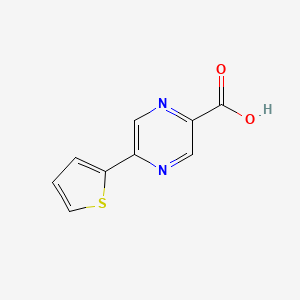



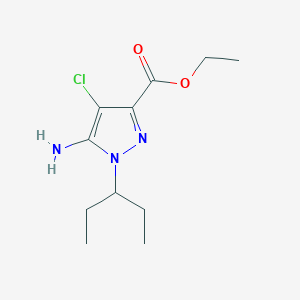


![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)


